

# Comparative Docking Analysis of Heveaflavone and Related Biflavonoids Against the mTOR Protein

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## Compound of Interest

Compound Name: Heveaflavone

Cat. No.: B112779

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico molecular docking performance of **Heveaflavone** and its related biflavonoid compounds against the mammalian target of rapamycin (mTOR), a key protein implicated in cancer pathogenesis. The data presented is compiled from published computational studies and aims to provide a clear, objective comparison to inform further research and drug development efforts.

## Data Presentation

The following tables summarize the binding affinities of **Heveaflavone** and related biflavonoids to two distinct functional sites on the mTOR protein: the rapamycin-binding site (FRB domain) and the ATP-binding site. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.

Table 1: Comparative Binding Affinities at the mTOR Rapamycin-Binding Site

| Compound                  | Binding Affinity (kcal/mol) |
|---------------------------|-----------------------------|
| Heveaflavone              | -11.5                       |
| Amentoflavone             | -11.8                       |
| Bilobetin                 | -11.5                       |
| 2',8''-biapigenin         | -11.2                       |
| Robustaflavone            | -11.1                       |
| Hinokiflavone             | -10.8                       |
| Isoginkgetin              | -10.5                       |
| 2',3'-dihydroheveaflavone | -10.4                       |
| 3',3''-binaringenin       | -9.8                        |
| Rapamycin (Control)       | -18.1                       |

Table 2: Comparative Binding Affinities at the mTOR ATP-Binding Site

| Compound                  | Binding Affinity (kcal/mol) |
|---------------------------|-----------------------------|
| Hinokiflavone             | -10.8                       |
| Amentoflavone             | -10.5                       |
| Robustaflavone            | -10.2                       |
| 2',8''-biapigenin         | -9.9                        |
| Bilobetin                 | -9.8                        |
| Heveaflavone              | -9.7                        |
| Isoginkgetin              | -9.5                        |
| 2',3'-dihydroheveaflavone | -8.9                        |
| 3',3''-binaringenin       | -7.9                        |
| PP242 (Control)           | -6.1                        |

## Experimental Protocols

The following is a detailed methodology for the molecular docking studies cited in this guide, based on common practices for flavonoid docking using AutoDock Vina.

### 1. Software and Resources:

- Protein Preparation: UCSF Chimera, AutoDock Tools
- Ligand Preparation: PubChem Database, ChemDraw, Open Babel
- Molecular Docking: AutoDock Vina
- Visualization: Discovery Studio Visualizer

### 2. Protein Preparation:

- The 3D crystal structure of the target protein, mTOR, was downloaded from the Protein Data Bank (PDB).
- All water molecules and non-essential ions were removed from the protein structure using UCSF Chimera.
- Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed using AutoDock Tools.
- The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

### 3. Ligand Preparation:

- The 3D structures of **Heveaflavone** and its related biflavonoids were retrieved from the PubChem database.
- The structures were optimized to their lowest energy conformation using molecular mechanics force fields.

- Rotatable bonds within the ligands were defined to allow for flexibility during the docking process.
- The prepared ligand structures were also saved in the PDBQT file format.

#### 4. Molecular Docking with AutoDock Vina:

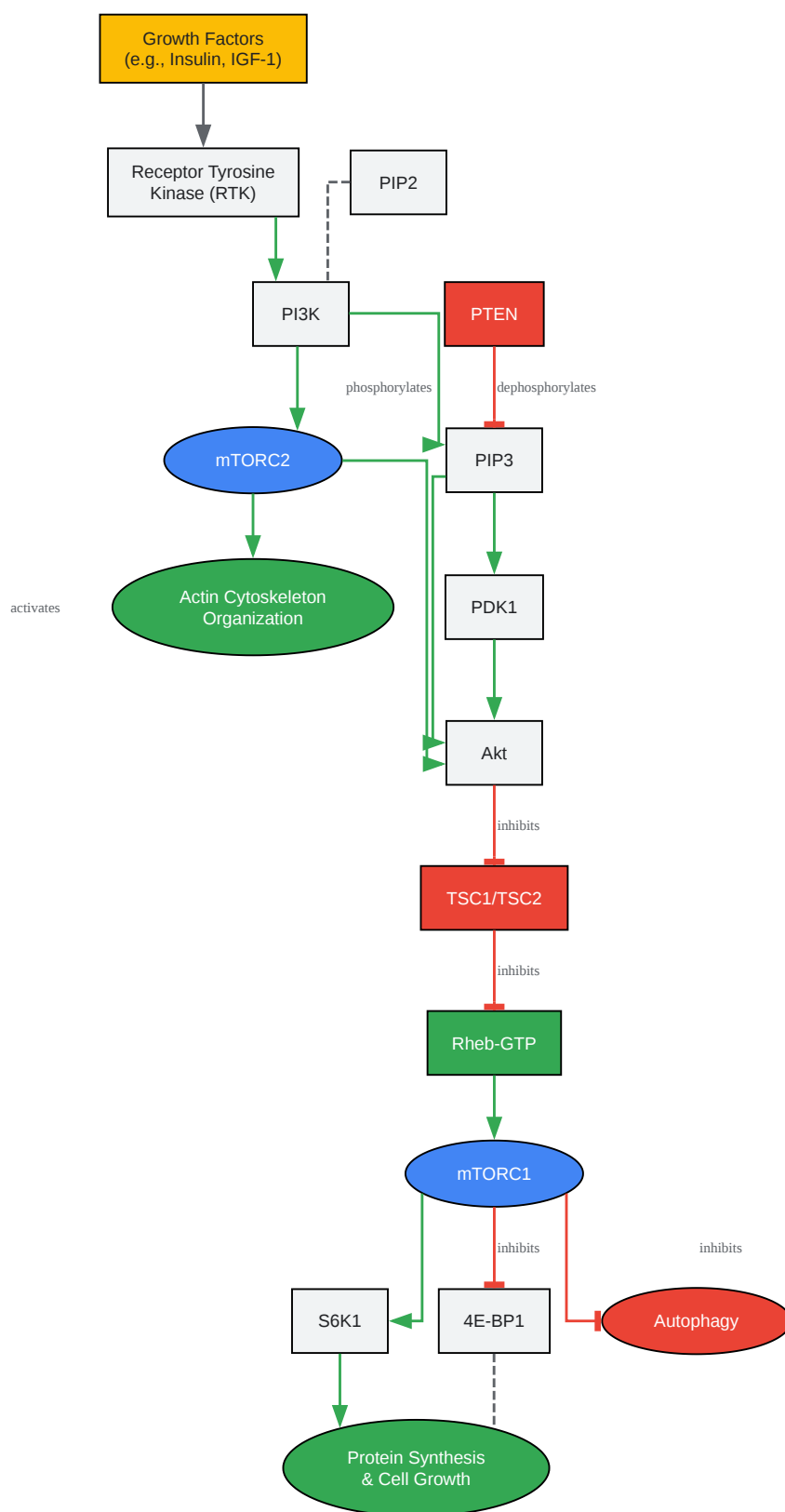
- A grid box was defined to encompass the active site of the mTOR protein. For the rapamycin-binding site and the ATP-binding site, the grid box was centered on the respective co-crystallized native ligands.
- The dimensions of the grid box were set to be large enough to allow the ligands to move and rotate freely within the binding pocket.
- AutoDock Vina was used to perform the docking simulations. The program systematically searches for the optimal binding pose of each ligand within the defined grid box by evaluating a scoring function that estimates the binding affinity.
- The Lamarckian Genetic Algorithm was employed for the conformational search.
- The docking process generated multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

#### 5. Analysis and Visualization:

- The docking results, including the binding energies and the coordinates of the docked poses, were analyzed.
- The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined using Discovery Studio Visualizer to understand the molecular basis of the binding.

## Mandatory Visualization

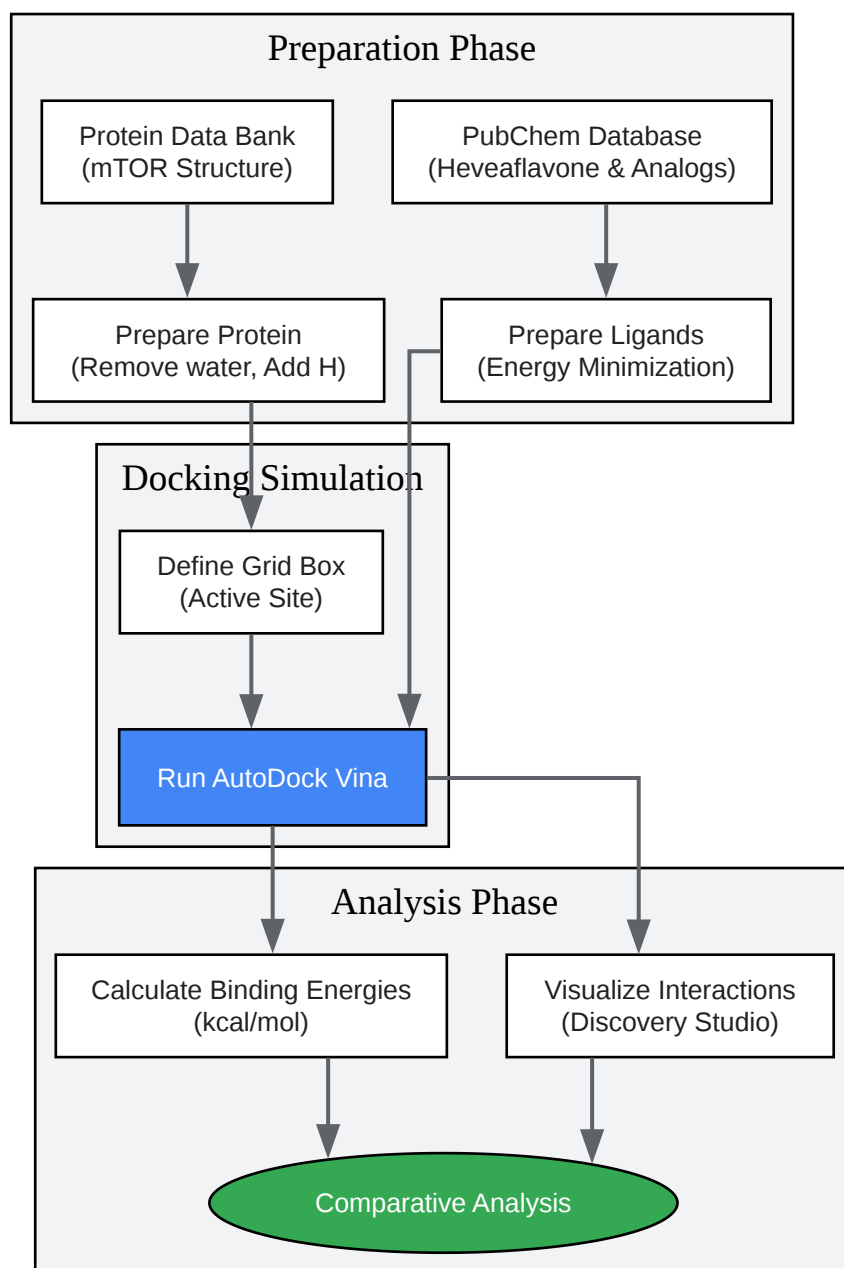
### mTOR Signaling Pathway



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Caption: The PI3K/Akt/mTOR signaling pathway.

## Comparative Docking Workflow



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